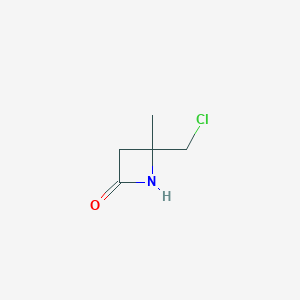![molecular formula C7H12ClNO2S B2991249 (3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride CAS No. 2137143-70-3](/img/structure/B2991249.png)
(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride” is a chemical compound with the molecular formula CHClNOS. It has an average mass of 209.694 Da and a monoisotopic mass of 209.027725 Da . It has two defined stereocentres .
Molecular Structure Analysis
The molecular structure of “(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride” is defined by its molecular formula CHClNOS . It has two defined stereocentres .Physical And Chemical Properties Analysis
“(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride” has a molecular weight of 209.7 .Aplicaciones Científicas De Investigación
Heterocyclic Sulfonyl Compounds Synthesis
- Selective Synthesis Methods : A study by Tucker, Chenard, & Young (2015) highlights the use of a sulfur-functionalized aminoacrolein derivative for the efficient and selective synthesis of heterocyclic sulfonyl chlorides. This method aids in the development of pyrazole-4-sulfonamides and other heterocyclic sulfonyl fluorides.
Molecular Structure and Computational Studies
- X-Ray Crystal Structure : A research by Shen et al. (2014) discusses the synthesis of pyrazolo[3,4-b]pyridin-3-ol derivatives, where related sulfonyl products were obtained, offering insights into molecular structure through X-ray diffraction and computational studies.
Novel Catalytic Applications
- Ionic Liquid as a Catalyst : Studies by Khazaei et al. (2013) and Moosavi‐Zare et al. (2013) reveal the use of sulfonic acid functionalized pyridinium chloride as a highly efficient and reusable catalyst in organic synthesis, particularly in the preparation of hexahydroquinolines and tetrahydrobenzo[a]-xanthen-11-ones.
Anticancer Activity and Molecular Docking
- Sulfonylcycloureas as Anticancer Agents : Research by Guerfi et al. (2021) focuses on the synthesis of novel sulfonylcycloureas derivatives, their characterization, and the investigation of their potential anticancer activity through molecular docking studies.
Photocatalysis in Organic Synthesis
- Photocatalysts for Alkene Sulfonylation : Pagire, Kumagai, & Shibasaki (2020) demonstrate the use of photocatalysts for the alkene sulfonylation process. This method forges C-S and C-C bonds efficiently and is applicable in the field of photoelectronic materials and medicinal chemistry.
Synthesis of New Heterocyclic Compounds
- Antimicrobial Heterocycles : A study by El‐Emary et al. (2002) investigates the synthesis of new heterocyclic compounds based on sulfonamido pyrazole, highlighting their potential antimicrobial activity.
Novel Sulfonamide Derivatives
- Carbonic Anhydrase Inhibitors : Scozzafava et al. (2000) report the synthesis of perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides, showing strong affinities toward carbonic anhydrase isozymes and potential as intraocular pressure-lowering agents.
Ruthenium-Catalyzed Meta Sulfonation
- Regioselective Sulfonation : Saidi et al. (2011) discuss a ruthenium-catalyzed meta sulfonation of 2-phenylpyridines, offering access to atypical regioselectivity for reactions involving chelation-assisted cyclometalation.
Propiedades
IUPAC Name |
(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2S/c8-12(10,11)9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2/t6-,7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDBKOSVJIPTSV-KNVOCYPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

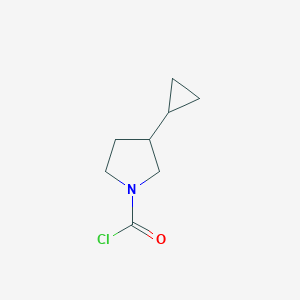
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2991167.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2991169.png)
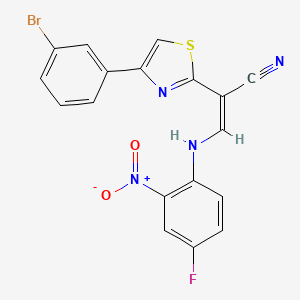
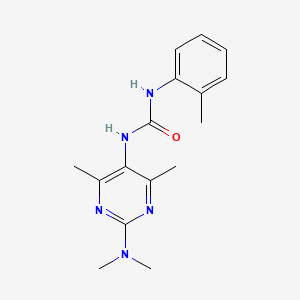
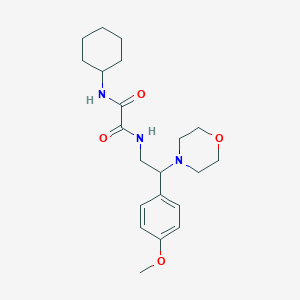
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2991174.png)
![2-[[1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2991176.png)
![N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991178.png)
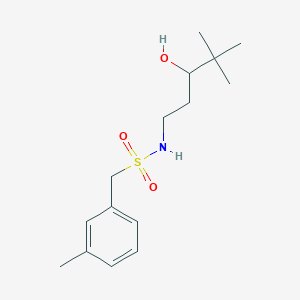

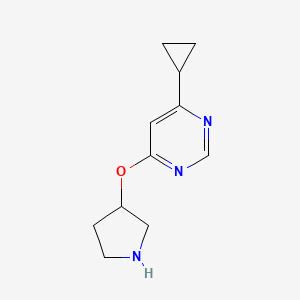
![3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2991187.png)
